2,6-Octadiene, 2,6-dimethyl-

Description

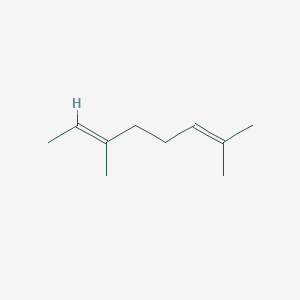

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6E)-2,6-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPDTOMKQCMETI-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015874 | |

| Record name | (6E)-2,6-dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2792-39-4, 2609-23-6 | |

| Record name | NSC310168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6E)-2,6-dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2,6-Dimethyl-2,6-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2,6-dimethyl-2,6-octadiene, an acyclic monoterpene diene. This document details a common synthetic route via the acid-catalyzed dehydration of linalool (B1675412) and outlines the key analytical techniques for its characterization, including spectroscopic methods.

Synthesis of 2,6-Dimethyl-2,6-Octadiene

A prevalent method for the synthesis of 2,6-dimethyl-2,6-octadiene involves the acid-catalyzed dehydration of the tertiary alcohol, linalool. This reaction proceeds through an E1 mechanism, leading to the formation of a mixture of isomeric dienes. The primary products include various isomers of 2,6-dimethyl-octadiene, alongside other cyclic and acyclic terpenes.

Reaction Pathway: Acid-Catalyzed Dehydration of Linalool

The reaction is initiated by the protonation of the hydroxyl group of linalool by an acid catalyst, forming a good leaving group (water). Subsequent loss of water generates a tertiary carbocation. This carbocation can then undergo deprotonation from an adjacent carbon atom to form a double bond, yielding the desired diene product. Due to the presence of multiple abstractable protons and the possibility of carbocation rearrangements, a mixture of isomers is typically obtained.

Caption: Acid-catalyzed dehydration of linalool to form a mixture of terpene dienes.

Experimental Protocol: Synthesis of 2,6-Dimethyl-2,6-Octadiene

This protocol outlines a general procedure for the laboratory-scale synthesis of 2,6-dimethyl-2,6-octadiene from linalool.

Materials:

-

Linalool (97% or higher)

-

Anhydrous citric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Diethyl ether (or another suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Gas chromatography-mass spectrometry (GC-MS) system for product analysis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine linalool and a catalytic amount of anhydrous citric acid (e.g., 5 mol%).

-

Dehydration: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water to remove the acid catalyst and any water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product is a mixture of isomers. Fractional distillation under reduced pressure is a common method for separating the different isomers of 2,6-dimethyl-2,6-octadiene. The purity of the fractions should be assessed by GC-MS.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of 2,6-dimethyl-2,6-octadiene.

Characterization of 2,6-Dimethyl-2,6-Octadiene

The characterization of 2,6-dimethyl-2,6-octadiene relies on a combination of spectroscopic techniques to confirm its structure and determine the isomeric composition of the synthesized product.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol [1] |

| Appearance | Colorless liquid |

| Isomers | (E,E), (E,Z), (Z,E), (Z,Z) |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of 2,6-dimethyl-2,6-octadiene.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Proton | (E)-2,6-dimethyl-2,6-octadiene (δ, ppm) | (Z)-2,6-dimethyl-2,6-octadiene (δ, ppm) | Multiplicity |

| =CH- (at C2) | ~5.1 | ~5.1 | t |

| =CH- (at C6) | ~5.1 | ~5.1 | t |

| -CH₂- (at C4, C5) | ~2.0 | ~2.0 | m |

| -CH₃ (at C2) | ~1.6 | ~1.7 | s |

| -CH₃ (at C6) | ~1.6 | ~1.7 | s |

| -CH₃ (allylic) | ~1.6 | ~1.6 | s |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Carbon | (E)-2,6-dimethyl-2,6-octadiene (δ, ppm) | (Z)-2,6-dimethyl-2,6-octadiene (δ, ppm) |

| C1 | ~17.6 | ~25.7 |

| C2 | ~131.2 | ~131.2 |

| C3 | ~124.4 | ~124.4 |

| C4 | ~39.8 | ~32.2 |

| C5 | ~26.5 | ~26.5 |

| C6 | ~124.4 | ~124.4 |

| C7 | ~131.2 | ~131.2 |

| C8 | ~17.6 | ~25.7 |

| C9 (at C2) | ~25.7 | ~17.6 |

| C10 (at C6) | ~25.7 | ~17.6 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Mass Spectrometry (GC-MS): The mass spectrum of 2,6-dimethyl-2,6-octadiene typically shows a molecular ion peak (M⁺) at m/z 138. Fragmentation patterns will show characteristic losses of methyl and larger alkyl groups.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of alkanes and alkenes (~2850-3000 cm⁻¹), C=C stretching (~1670 cm⁻¹), and C-H bending vibrations.

Conclusion

The synthesis of 2,6-dimethyl-2,6-octadiene can be readily achieved through the acid-catalyzed dehydration of linalool. Careful control of reaction conditions and effective purification methods, such as fractional distillation, are crucial for isolating the desired isomers. A comprehensive suite of analytical techniques, particularly NMR spectroscopy and GC-MS, is essential for the unambiguous characterization and purity assessment of the final product. This guide provides a foundational framework for researchers and professionals engaged in the synthesis and application of this and related terpene compounds.

References

Spectroscopic Profile of 2,6-Dimethyl-2,6-octadiene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethyl-2,6-octadiene, a significant acyclic monoterpene. The information presented herein is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development. This document details the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for the (E)- and (Z)-isomers of 2,6-dimethyl-2,6-octadiene.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,6-dimethyl-2,6-octadiene is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

Table 1: Mass Spectrometry Data for 2,6-Dimethyl-2,6-octadiene

| m/z | Relative Intensity (%) | Possible Assignment |

| 138 | 5 | [M]⁺ (Molecular Ion) |

| 123 | 10 | [M - CH₃]⁺ |

| 95 | 30 | [M - C₃H₇]⁺ |

| 81 | 100 | [C₆H₉]⁺ (Base Peak) |

| 69 | 85 | [C₅H₉]⁺ |

| 55 | 50 | [C₄H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Data sourced from NIST WebBook.[1][2][3][4]

Infrared (IR) Spectroscopy

The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Table 2: Infrared Spectroscopy Data for (E)-2,6-Dimethyl-2,6-octadiene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (sp³) |

| 2915 | Strong | C-H stretch (sp³) |

| 2855 | Medium | C-H stretch (sp³) |

| 1670 | Medium | C=C stretch (trisubstituted) |

| 1450 | Medium | C-H bend (CH₂) |

| 1375 | Medium | C-H bend (CH₃) |

| 830 | Medium | =C-H bend (trisubstituted) |

Data sourced from NIST WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts based on empirical data for similar acyclic terpenes.

Table 3: Predicted ¹H NMR Spectral Data for (E)-2,6-Dimethyl-2,6-octadiene (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.10 | t | 1H | H-3 |

| 5.08 | t | 1H | H-7 |

| 2.05 | m | 4H | H-4, H-5 |

| 1.68 | s | 3H | CH₃ at C-2 |

| 1.62 | s | 3H | CH₃ at C-6 |

| 1.60 | s | 3H | CH₃ at C-2 |

| 0.95 | t | 3H | H-8 |

Table 4: Predicted ¹³C NMR Spectral Data for (E)-2,6-Dimethyl-2,6-octadiene (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 134.5 | C-6 |

| 131.3 | C-2 |

| 124.4 | C-3 |

| 123.8 | C-7 |

| 39.7 | C-4 |

| 26.3 | C-5 |

| 25.7 | CH₃ at C-2 |

| 17.7 | CH₃ at C-6 |

| 17.6 | CH₃ at C-2 |

| 13.5 | C-8 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for volatile terpenes like 2,6-dimethyl-2,6-octadiene.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of 2,6-dimethyl-2,6-octadiene is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions :

-

Injector : Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading. Injector temperature is set to 250 °C.

-

Column : A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Ion Trap.

-

Scan Range : m/z 40-400.

-

Data Analysis : The resulting mass spectrum is compared with spectral libraries (e.g., NIST) for identification.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a volatile liquid like 2,6-dimethyl-2,6-octadiene, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition :

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is applied, and the sample spectrum is acquired.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

Scan Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Approximately 5-10 mg of 2,6-dimethyl-2,6-octadiene is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00).

-

¹H NMR Acquisition :

-

A standard one-dimensional proton NMR experiment is performed.

-

Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled ¹³C NMR experiment is performed.

-

Key parameters include a 90° pulse width, a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to the ¹H experiment.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an unknown compound, such as an isolate from a natural product extract.

Caption: A flowchart illustrating the general workflow for compound identification using various spectroscopic techniques.

References

Isomerism and stereochemistry of 2,6-dimethyl-2,6-octadiene

An In-Depth Technical Guide to the Isomerism and Stereochemistry of 2,6-Dimethyl-2,6-octadiene

Executive Summary

This technical guide provides a comprehensive analysis of the isomerism and stereochemistry of 2,6-dimethyl-2,6-octadiene, an acyclic monoterpenoid. The document elucidates the structural features that govern its stereoisomeric forms, focusing on geometric isomerism, and confirms the molecule's achiral nature. Detailed physicochemical and spectroscopic data for the identified isomers are presented in tabular format for clarity and comparative analysis. Furthermore, this guide outlines established experimental protocols for the separation and characterization of these isomers, including chromatographic and spectroscopic techniques. To provide broader context for researchers in drug development, the biosynthetic relationship of such monoterpenoids to complex natural products is illustrated through the artemisinin (B1665778) pathway. All logical and experimental workflows are visualized using standards-compliant diagrams.

Introduction

2,6-dimethyl-2,6-octadiene is an unsaturated hydrocarbon with the molecular formula C₁₀H₁₈ and a molecular weight of approximately 138.25 g/mol .[1][2] As a member of the acyclic monoterpenoid class, its structural framework is a precursor or analogue to numerous compounds found in nature.[2][3] Understanding the precise three-dimensional arrangement of its atoms is critical, as stereoisomerism can significantly influence a molecule's physical properties, reactivity, and biological activity. This guide will systematically dissect the stereochemical possibilities for 2,6-dimethyl-2,6-octadiene, focusing on the presence of geometric isomers and the absence of chirality.

Structural Analysis and Stereochemistry

The systematic IUPAC name for this compound is 2,6-dimethyl-2,6-octadiene. Its structure consists of an eight-carbon chain with two double bonds, located at the second and sixth positions, and two methyl group substituents, also at the second and sixth positions.

Geometric (E/Z) Isomerism

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a double bond where each carbon of the double bond is attached to two different groups.[4][5]

-

Analysis of the C2=C3 Double Bond: At the C2 position, the carbon atom is bonded to a methyl group (the C1 carbon) and a second methyl group (the substituent). Since the two groups attached to C2 are identical, there is no possibility for geometric isomerism around the C2=C3 double bond.[6]

-

Analysis of the C6=C7 Double Bond:

-

The C6 carbon is attached to a methyl substituent and the C5-C4-C3-C2-C1 alkyl chain. These two groups are different.

-

The C7 carbon is attached to a hydrogen atom and a methyl group (the C8 carbon). These two groups are also different.

-

Since both carbons (C6 and C7) of the double bond are attached to two different groups, geometric isomerism is possible. This gives rise to two distinct stereoisomers:

-

(6E)-2,6-dimethyl-2,6-octadiene (often referred to as the trans isomer)

-

(6Z)-2,6-dimethyl-2,6-octadiene (often referred to as the cis isomer)

The logical workflow for determining the stereoisomerism of this molecule is depicted below.

Chirality Analysis

A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of one or more chiral centers.[7] A chiral center is a tetrahedral atom, usually carbon, bonded to four different substituent groups.[8]

A systematic evaluation of each carbon atom in 2,6-dimethyl-2,6-octadiene reveals:

-

sp² Hybridized Carbons (C2, C3, C6, C7): These atoms are part of double bonds and are trigonal planar, not tetrahedral. They cannot be chiral centers.

-

sp³ Hybridized Carbons (C1, C4, C5, C8, and methyl substituents): These atoms are all part of methyl (-CH₃) or methylene (B1212753) (-CH₂) groups. They are bonded to at least two identical hydrogen atoms and therefore do not have four different substituents.

As there are no chiral centers in the molecule, 2,6-dimethyl-2,6-octadiene is achiral . It does not have enantiomers and will not exhibit optical activity.

Physicochemical and Spectroscopic Data

The properties of the geometric isomers of 2,6-dimethyl-2,6-octadiene are distinct. The following tables summarize key identification and physicochemical data available from public databases.

Table 1: General and Isomer-Specific Identification Data

| Property | (6E)-2,6-dimethyl-2,6-octadiene (trans) | (6Z)-2,6-dimethyl-2,6-octadiene (cis) |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol [9] | 138.25 g/mol [2] |

| CAS Number | 2609-23-6[9] | 2492-22-0[2] |

| Synonyms | trans-2,6-Dimethyl-2-6-octadiene | cis-2,6-Dimethyl-2,6-octadiene |

| PubChem CID | 5365898[3] | 5352478[10] |

Table 2: Available Spectroscopic and Physical Data

| Data Type | (6E)-2,6-dimethyl-2,6-octadiene (trans) | (6Z)-2,6-dimethyl-2,6-octadiene (cis) |

| Mass Spectrometry | Data available via NIST WebBook[11] | Data available via NIST WebBook[12] |

| IR Spectrum | Data available via NIST WebBook[13] | Data available via SpectraBase[2] |

| ¹H NMR Spectrum | Not directly available in searches | Data available via SpectraBase (Varian A-60D)[2] |

| Kovats Retention Index | Not found | 978.4 (Semi-standard non-polar)[2] |

Experimental Protocols

The separation and identification of the (6E) and (6Z) isomers of 2,6-dimethyl-2,6-octadiene require standard analytical chemistry techniques.

Synthesis

While this molecule may be present in some natural sources[3], a common laboratory synthesis approach for creating specific alkene isomers involves the Wittig reaction. To synthesize the (6E) or (6Z) isomer, one could react an appropriate phosphonium (B103445) ylide with a ketone, such as reacting the ylide derived from 1-bromopropane (B46711) with 5-methyl-5-hepten-2-one. The choice of solvent and ylide type (stabilized vs. non-stabilized) can influence the stereochemical outcome (E vs. Z selectivity).

Isomer Separation

A mixture of the (6E) and (6Z) isomers can be separated using high-resolution chromatography.

-

Protocol 1: Gas Chromatography (GC)

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

Injector: Split/splitless injector at 250°C.

-

Detector: Flame Ionization Detector (FID) at 280°C or a Mass Spectrometer (MS) for identification. The isomers should exhibit different retention times, with the more volatile isomer typically eluting first.

-

-

Protocol 2: High-Performance Liquid Chromatography (HPLC)

-

Based on methods for similar compounds, a reverse-phase separation is effective.[14][15]

-

Column: Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting condition could be 70:30 (Acetonitrile:Water). For mass spectrometry detection, 0.1% formic acid should be added to the mobile phase.[14]

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at a low wavelength (e.g., 210 nm) or a Mass Spectrometer (MS).

-

Spectroscopic Identification

Once separated, the identity of each isomer can be confirmed.

-

Mass Spectrometry (MS): Both isomers will show the same molecular ion peak (m/z = 138) and similar fragmentation patterns, confirming the chemical formula and backbone structure.[11][16]

-

Infrared (IR) Spectroscopy: The key difference may appear in the C-H out-of-plane bending region. Trans (E) double bonds typically show a strong absorption band around 960-980 cm⁻¹, while cis (Z) double bonds show a broader absorption around 675-730 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts of the vinylic protons and carbons, as well as the allylic protons, will differ between the E and Z isomers. The coupling constants (J-values) between the vinylic protons on C6 and C7 can also help distinguish the isomers.

The general workflow for obtaining and verifying the isomers is shown below.

Biosynthetic Context and Related Compounds

Acyclic monoterpenoids like 2,6-dimethyl-2,6-octadiene are structurally related to key intermediates in the biosynthesis of many complex and medicinally important natural products. For professionals in drug development, understanding these connections is valuable. The terpenoid biosynthesis pathway generates a vast array of compounds from simple five-carbon precursors (IPP and DMAPP).[17]

A prominent example is the biosynthesis of artemisinin, a potent antimalarial drug.[18] This pathway begins with the cyclization of farnesyl diphosphate (B83284) (FPP), a 15-carbon isoprenoid, to form amorpha-4,11-diene.[19] This core structure then undergoes a series of enzymatic oxidations and rearrangements to produce artemisinin.[17][20] This illustrates how simple, often acyclic, terpene structures are the building blocks for molecules with complex stereochemistry and significant biological activity.

Conclusion

2,6-dimethyl-2,6-octadiene is an achiral molecule that exists as a pair of geometric stereoisomers: (6E) and (6Z). The isomerism is dictated solely by the substitution pattern around the C6=C7 double bond. These isomers possess distinct physical properties and can be effectively separated by standard chromatographic techniques like GC and HPLC, and their individual structures can be unequivocally confirmed by spectroscopic methods, particularly NMR. While a simple molecule, its structural motifs are representative of the vast class of terpenoids, which are the biosynthetic precursors to many vital, stereochemically complex pharmaceuticals.

References

- 1. 2,6-Octadiene, 2,6-dimethyl- [webbook.nist.gov]

- 2. cis-2,6-Dimethyl-2,6-octadiene | C10H18 | CID 5352478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (6E)-2,6-dimethyl-2,6-octadiene | C10H18 | CID 5365898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. studymind.co.uk [studymind.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic chemistry - How many stereoisomers are possible for hepta-1,6-diene? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Answered: Is 4,5-dimethyl-2,6-0ctadiyne chiral? If chiral, give the atom number(s) of the chirality center(s) (increasing numberical order, separated by a comma, no… | bartleby [bartleby.com]

- 8. youtube.com [youtube.com]

- 9. 2,6-Dimethyl-2-trans-6-octadiene [webbook.nist.gov]

- 10. cis-2,6-Dimethyl-2,6-octadiene | C10H18 | CID 5352478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-Dimethyl-2-trans-6-octadiene [webbook.nist.gov]

- 12. cis-2,6-Dimethyl-2,6-octadiene [webbook.nist.gov]

- 13. 2,6-Dimethyl-2-trans-6-octadiene [webbook.nist.gov]

- 14. Separation of 2,6-Octadiene, 1-ethoxy-3,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Separation of cis-3,7-Dimethyl-2,6-octadien-1-yl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. 2,6-Octadiene, 2,6-dimethyl- [webbook.nist.gov]

- 17. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Supercritical CO2 extraction of artemisinin from Artemisia annua plant and the biotechnological production of artemisinin precursors: A dual-focus review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-dimethyl-2,6-octadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the isomers of 2,6-dimethyl-2,6-octadiene. Due to the limited availability of specific experimental data for the individual (E) and (Z) isomers of 2,6-dimethyl-2,6-octadiene, this document also includes data for the closely related isomer, 2,7-dimethyl-2,6-octadiene (B99637), for comparative purposes. Furthermore, this guide explores the broader context of acyclic monoterpenes in drug development, discussing their general reactivity and known biological activities, thereby offering insights into the potential applications of 2,6-dimethyl-2,6-octadiene and its derivatives.

Physical Properties

Quantitative data on the physical properties of the specific geometric isomers of 2,6-dimethyl-2,6-octadiene are not extensively reported in the literature. The following tables summarize the available information for the general compound and a closely related isomer.

Table 1: General and Isomeric Information for Dimethyl-octadiene Compounds

| Property | 2,6-dimethyl-2,6-octadiene | (E)-2,6-dimethyl-2,6-octadiene | (Z)-2,6-dimethyl-2,6-octadiene | 2,7-dimethyl-2,6-octadiene |

| Molecular Formula | C₁₀H₁₈[1] | C₁₀H₁₈[2] | C₁₀H₁₈ | C₁₀H₁₈[3] |

| Molecular Weight | 138.25 g/mol [1] | 138.25 g/mol [2] | 138.25 g/mol | 138.25 g/mol [3] |

| CAS Number | 2792-39-4[1] | 2609-23-6[2] | 2492-22-0[4] | 16736-42-8[3] |

| Synonyms | - | trans-2,6-dimethyl-2,6-octadiene[2] | cis-2,6-dimethyl-2,6-octadiene[4] | - |

Table 2: Comparative Physical Properties

| Property | (E)-2,6-dimethyl-2,6-octadiene | (Z)-2,6-dimethyl-2,6-octadiene | 2,7-dimethyl-2,6-octadiene |

| Boiling Point | Data not available | Data not available | 164 °C[3] |

| Density | Data not available | Data not available | 0.785 g/mL[3] |

| Refractive Index | Data not available | Data not available | 1.448[3] |

| Kovats Retention Index | 978.4 (non-polar column) | 978.4 (non-polar column) | Data not available |

Chemical Properties and Reactivity

As unsaturated hydrocarbons, the isomers of 2,6-dimethyl-2,6-octadiene are expected to undergo reactions typical of alkenes. The two double bonds provide sites for various chemical transformations.

Oxidation

Acyclic monoterpenes can be oxidized by various reagents to yield a range of products, including epoxides, diols, and carbonyl compounds. Permanganate-periodate oxidation is a known method for cleaving the double bonds of acyclic monoterpenes, which can be useful for structural elucidation.[5] The oxidation of these compounds can also be achieved using bacterial cytochrome P450 monooxygenases, which offers a biotechnological route to functionalized terpenoids.[6]

Hydrogenation

The double bonds in 2,6-dimethyl-2,6-octadiene can be reduced through catalytic hydrogenation to yield the corresponding saturated alkane, 2,6-dimethyloctane. This reaction is typically carried out using a metal catalyst such as platinum or palladium on a carbon support. The asymmetric hydrogenation of tetrasubstituted acyclic enones, a related class of compounds, has been achieved with high yields and enantioselectivities, suggesting that stereocontrolled reduction of 2,6-dimethyl-2,6-octadiene may be possible.[7]

Experimental Protocols

Determination of Physical Properties

-

Boiling Point: The boiling point of liquid terpenes can be determined using standard laboratory techniques such as distillation under atmospheric or reduced pressure. Micro-distillation apparatus is suitable for small sample quantities.

-

Density: The density of liquid terpenes can be measured using a pycnometer or a digital density meter. Temperature control is crucial for accurate measurements.

-

Refractive Index: A refractometer, such as an Abbé refractometer, can be used to measure the refractive index of the liquid isomers. This property is useful for assessing purity.

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying isomers of 2,6-dimethyl-2,6-octadiene. The choice of the GC column's stationary phase is critical for achieving good separation of the geometric isomers. Mass spectrometry provides fragmentation patterns that serve as a molecular fingerprint for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the isomers. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms in the molecule.

The following diagram illustrates a general workflow for the isolation and characterization of terpene isomers.

Relevance in Drug Development

While 2,6-dimethyl-2,6-octadiene itself has not been extensively studied for its biological activity, the broader class of monoterpenes is a rich source of compounds with therapeutic potential.[8][9][10][11] Many monoterpenes exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer activities.[9]

Signaling Pathways

Terpenoids can exert their therapeutic effects through various signaling pathways and receptors.[12] For instance, some terpenes are known to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in inflammatory and pain signaling pathways.[13] The structural diversity of terpenes allows them to modulate these pathways with a degree of specificity.[8]

The diagram below illustrates a simplified, representative signaling pathway that can be modulated by some terpenes, leading to anti-inflammatory effects.

References

- 1. 2,6-Octadiene, 2,6-dimethyl- [webbook.nist.gov]

- 2. 2,6-Dimethyl-2-trans-6-octadiene [webbook.nist.gov]

- 3. 2,7-dimethyl-2,6-octadiene [stenutz.eu]

- 4. (Z)-2,6-dimethyl-2,6-octadiene, 2492-22-0 [thegoodscentscompany.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones - ChemistryViews [chemistryviews.org]

- 8. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functions of Representative Terpenoids and Their Biosynthesis Mechanisms in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Acyclic Monoterpene 2,6-Dimethyl-2,6-octadiene: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acyclic monoterpene 2,6-dimethyl-2,6-octadiene, covering its natural distribution, biosynthetic pathways, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of 2,6-Dimethyl-2,6-octadiene

2,6-Dimethyl-2,6-octadiene is a volatile organic compound found in a variety of plant species, contributing to their characteristic aroma. It has been identified as a constituent of the essential oils of several well-known plants. While its presence is documented in numerous species, quantitative data on its concentration can vary significantly and is not always reported, suggesting it is often a minor component of the essential oil.

Below is a summary of the natural occurrence of 2,6-dimethyl-2,6-octadiene in various plant species.

| Plant Species | Family | Plant Part | Quantitative Data (% of Essential Oil) |

| Magnolia sieboldii | Magnoliaceae | Flowers | 3.8%[1] |

| Camellia sinensis (Tea) | Theaceae | Flowers, Leaves | Identified, but not quantified[2][3][4][5] |

| Zingiber officinale (Ginger) | Zingiberaceae | Rhizome | Identified, but not quantified[6][7] |

| Eucalyptus maculata | Myrtaceae | Leaves | Identified, but not quantified[4][5][8] |

| Litsea euosma | Lauraceae | Leaves | Identified, but not quantified[9][10][11][12] |

| Jasminum subtriplinerve | Oleaceae | Flowers | Identified, but not quantified[13][14] |

| Rosa damascena (Damask Rose) | Rosaceae | Flowers | Identified, but not quantified[2][3][9][15][16] |

Biosynthesis of 2,6-Dimethyl-2,6-octadiene

Like other monoterpenes, 2,6-dimethyl-2,6-octadiene is synthesized in plants through the isoprenoid pathway. The biosynthesis begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl pyrophosphate (GPP). GPP is the universal precursor for all monoterpenes.

The final step in the formation of acyclic monoterpenes like 2,6-dimethyl-2,6-octadiene is catalyzed by a class of enzymes known as monoterpene synthases (TPSs). These enzymes facilitate the removal of the pyrophosphate group from GPP, generating a carbocation. Subsequent rearrangement and deprotonation of this carbocation lead to the formation of the final acyclic monoterpene structure.

Experimental Protocols

The analysis of 2,6-dimethyl-2,6-octadiene from plant matrices typically involves extraction of the volatile compounds followed by chromatographic separation and identification. The choice of extraction method depends on the nature of the plant material and the volatility of the target compound.

Sample Preparation: Extraction of Volatile Compounds

Method 1: Solvent Extraction (for general terpene analysis)

This method is suitable for the extraction of a broad range of terpenes, including less volatile ones.

-

Sample Preparation: Dry the plant material (leaves, flowers, rhizomes) at room temperature or in a lyophilizer to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

-

Extraction:

-

Weigh approximately 10 g of the powdered plant material into a flask.

-

Add 100 mL of a suitable organic solvent (e.g., hexane (B92381), ethanol, or a mixture of hexane and ethyl acetate).

-

Agitate the mixture using a shaker or an ultrasonic bath for 1-2 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid the loss of volatile compounds.

-

The resulting concentrated extract can be stored at -20°C until analysis.

-

Method 2: Headspace Solid-Phase Microextraction (HS-SPME) (for volatile terpenes)

HS-SPME is a solvent-free technique ideal for the extraction of highly volatile compounds like 2,6-dimethyl-2,6-octadiene.

-

Sample Preparation: Place a small amount of fresh or dried and powdered plant material (e.g., 0.1-1.0 g) into a headspace vial (e.g., 20 mL).

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., n-alkane solution) to the vial for quantification purposes.

-

Extraction:

-

Seal the vial with a septum cap.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

-

-

Desorption: Retract the fiber and immediately introduce it into the gas chromatograph injection port for thermal desorption of the analytes onto the analytical column.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) for identification and a flame ionization detector (GC-FID) for quantification.

-

A suitable capillary column (e.g., HP-5MS, DB-5).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 180°C at a rate of 3°C/min

-

Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes

-

-

Injection Mode: Splitless (for trace analysis) or split (for higher concentrations)

MS Conditions (for identification):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-550

FID Conditions (for quantification):

-

Detector Temperature: 280°C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Nitrogen) Flow: 25 mL/min

Identification:

The identification of 2,6-dimethyl-2,6-octadiene is achieved by comparing the mass spectrum of the unknown peak with the spectra in a commercial mass spectral library (e.g., NIST, Wiley). Confirmation is done by comparing the retention index (RI) of the peak with the RI of a pure standard analyzed under the same conditions.

Quantification:

Quantification is performed using the GC-FID data. The concentration of 2,6-dimethyl-2,6-octadiene in the sample is calculated by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from pure standards of 2,6-dimethyl-2,6-octadiene.

Conclusion

2,6-Dimethyl-2,6-octadiene is a naturally occurring acyclic monoterpene with a widespread but often minor presence in the essential oils of various plants. Its biosynthesis follows the general isoprenoid pathway, with geranyl pyrophosphate serving as the key precursor. The analysis of this volatile compound can be effectively achieved through established techniques such as solvent extraction or HS-SPME for sample preparation, followed by GC-MS for identification and GC-FID for accurate quantification. This technical guide provides a foundational understanding for researchers interested in the further study and potential applications of this and other related monoterpenes.

References

- 1. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]

- 2. asianpubs.org [asianpubs.org]

- 3. Evaluation of Chemical Compounds of Essential Oil in Damask Rose (Rosa damascena Mill.) Accessions [jmpb.areeo.ac.ir]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Chemical Composition of Essential Oils of Litsea cubeba Harvested from Its Distribution Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Litsea cubeba (Lour.) Persoon Essential Oil Aromatherapy on Mood States and Salivary Cortisol Levels in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethnopharmacological Properties and Medicinal Uses of Litsea cubeba - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jasminum subtriplinerve blume: Topics by Science.gov [science.gov]

- 14. Vietnam Academy of Science and Technology [vast.gov.vn]

- 15. GC and GC-mass analysis of Rosa damascena essential oils [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

Thermal degradation products of linalool including dimethyl-octadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412), a naturally occurring terpene alcohol, is a key component in numerous essential oils and is widely utilized in the fragrance, flavor, and pharmaceutical industries. Its thermal instability, however, presents a significant challenge in processing and formulation, leading to the formation of a complex mixture of degradation products. This technical guide provides an in-depth analysis of the thermal degradation of linalool, with a particular focus on the formation of dimethyl-octadiene isomers and other cyclic and acyclic monoterpenes. We present a summary of quantitative data from thermal degradation studies, detailed experimental protocols for the analysis of degradation products, and mechanistic pathways elucidated from the current scientific literature. This guide is intended to be a valuable resource for researchers and professionals working with linalool, enabling a deeper understanding of its degradation profile and aiding in the development of strategies to mitigate its decomposition.

Introduction

Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a chiral monoterpenoid alcohol found in over 200 species of plants, including lavender, coriander, and basil. It exists as two enantiomers, (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol), each possessing a distinct aroma. Beyond its olfactory properties, linalool exhibits a range of biological activities, including anti-inflammatory, anxiolytic, and sedative effects, making it a compound of interest for pharmaceutical and therapeutic applications.

However, the presence of a tertiary allylic alcohol functional group renders linalool susceptible to degradation under thermal stress. This degradation can occur during various processes such as steam distillation for essential oil extraction, storage at elevated temperatures, and analysis by gas chromatography. The resulting degradation products can significantly alter the chemical profile, sensory properties, and potential biological activity of linalool-containing formulations. A thorough understanding of these degradation pathways and products is therefore crucial for quality control, formulation stability, and toxicological assessment.

This guide summarizes the key thermal degradation products of linalool, provides quantitative data on their formation, details the experimental methods used for their characterization, and presents the underlying reaction mechanisms.

Quantitative Analysis of Thermal Degradation Products

The thermal degradation of linalool yields a variety of acyclic and cyclic monoterpenes. The distribution of these products is highly dependent on the temperature, heating duration, and the surrounding atmosphere (e.g., air or inert gas). Below are tables summarizing the quantitative data from a key study on the thermal degradation of linalool-chemotype Cinnamomum osmophloeum leaf essential oil.

Table 1: Composition of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil Before and After Thermal Degradation at 100°C for 30 minutes. [1][2][3]

| Compound | Composition at 25°C (%) | Composition at 100°C (%) | Change (%) |

| Linalool | 93.30 | 64.01 | -29.29 |

| β-Myrcene | - | 5.56 | +5.56 |

| cis-Ocimene | - | 4.70 | +4.70 |

| trans-Ocimene | 0.32 | 7.94 | +7.62 |

| Limonene | 0.61 | 7.77 | +7.16 |

| Terpinolene | - | 2.53 | +2.53 |

| α-Terpinene | - | 1.49 | +1.49 |

| α-Phellandrene | - | 0.91 | +0.91 |

Table 2: Composition of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil Before and After Thermal Degradation at 150°C for 30 minutes. [1][2][3]

| Compound | Composition at 25°C (%) | Composition at 150°C (%) | Change (%) |

| Linalool | 93.30 | 27.54 | -65.76 |

| β-Myrcene | - | 17.89 | +17.89 |

| cis-Ocimene | - | 11.72 | +11.72 |

| trans-Ocimene | 0.32 | 20.08 | +19.76 |

| Limonene | 0.61 | 11.40 | +10.79 |

| Terpinolene | - | 3.37 | +3.37 |

| α-Terpinene | - | 1.69 | +1.69 |

Note: β-Myrcene, cis-Ocimene, and trans-Ocimene are isomers of dimethyl-octadiene.

Experimental Protocols

Accurate analysis of linalool's thermal degradation products requires carefully controlled experimental conditions and robust analytical techniques. The following protocols are based on methodologies reported in the literature.

Thermal Degradation Experiment

This protocol describes a typical procedure for inducing and analyzing the thermal degradation of a linalool-rich essential oil.

Objective: To determine the composition of degradation products of a linalool-containing sample after heat treatment.

Materials:

-

Linalool-rich essential oil or pure linalool

-

Sealed glass vials

-

Oven or heating block capable of maintaining a constant temperature (e.g., 100°C and 150°C)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate solvent for dilution (e.g., ethanol (B145695) or hexane)

Procedure:

-

Place a known amount of the linalool sample into a series of glass vials.

-

Seal the vials to prevent the loss of volatile components.

-

Place the vials in a pre-heated oven or heating block at the desired temperature (e.g., 100°C or 150°C).

-

Maintain the temperature for a specified duration (e.g., 30 minutes).

-

After the heating period, remove the vials and allow them to cool to room temperature.

-

Prepare the samples for GC-MS analysis by diluting an aliquot of the heat-treated sample with a suitable solvent. A control sample kept at room temperature (25°C) should also be prepared for comparison.

-

Inject the prepared samples into the GC-MS system for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard GC-MS method for the separation and identification of linalool and its degradation products.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of m/z 50-600.

-

Capillary Column: A non-polar or medium-polarity column is typically used, such as a DB-5MS (5% phenyl-methylpolysiloxane) column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250°C (Note: Lower temperatures, e.g., 180-200°C, may be necessary to minimize on-column degradation of thermally labile compounds).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Split Ratio: 1:10 (can be adjusted based on sample concentration).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: Increase to 220°C at a rate of 4°C/min, hold for 2 minutes.

-

Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 3 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Data Analysis:

-

Identification of the constituents is performed by comparing their mass spectra with reference spectra in libraries such as NIST and Wiley, and by comparing their calculated Kovats retention indices (KI) with literature values.

-

Quantification is typically performed by area normalization, assuming a response factor of 1 for all components. For more accurate quantification, calibration curves with authentic standards should be used.

Signaling Pathways and Experimental Workflows

The thermal degradation of linalool proceeds through several competing reaction pathways, primarily initiated by the dehydration of the tertiary alcohol. The subsequent reactions of the resulting carbocation or radical intermediates lead to the formation of a variety of acyclic and cyclic products.

Primary Degradation Pathways of Linalool

The initial step in the thermal degradation of linalool is the elimination of a water molecule (dehydroxylation) to form acyclic trienes. These trienes, isomers of dimethyl-octadiene, can then undergo intramolecular cyclization reactions to yield various cyclic monoterpenes. At higher temperatures, such as those used in pyrolysis, a concerted intramolecular ene reaction becomes a significant pathway, leading to the formation of five-membered ring structures known as plinols.

Caption: Primary thermal degradation pathways of linalool.

Experimental Workflow for Analyzing Linalool Degradation

The systematic investigation of linalool's thermal degradation involves a series of well-defined steps, from sample preparation to data analysis and interpretation. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for linalool degradation analysis.

Conclusion

The thermal degradation of linalool is a complex process that results in the formation of a diverse array of acyclic and cyclic monoterpenes, including various isomers of dimethyl-octadiene. The product distribution is highly sensitive to temperature and other experimental conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of these degradation pathways is essential for ensuring the quality, stability, and safety of linalool-containing products. The quantitative data, detailed experimental protocols, and mechanistic pathways presented in this guide provide a solid foundation for further research and for the development of strategies to control and mitigate the thermal degradation of this important natural product. Further studies focusing on the kinetics of these degradation reactions and the impact of different matrices will continue to enhance our understanding of linalool's thermal behavior.

References

- 1. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Note on Chemical Identification: The CAS number provided in the topic (2792-39-4) corresponds to 2,6-dimethylocta-2,6-diene, a compound primarily used in fragrances. However, the request for information relevant to researchers and drug development professionals strongly suggests that the compound of interest is 2-Chloro-N-(2,6-dimethylphenyl)acetamide , which has the CAS number 1131-01-7 . This technical guide will focus on the latter compound, a key intermediate in pharmaceutical synthesis.

Introduction

2-Chloro-N-(2,6-dimethylphenyl)acetamide is a crucial chemical intermediate, most notably in the synthesis of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1] Its chemical structure, featuring a reactive chloroacetyl group and a substituted aromatic ring, makes it a versatile precursor for various organic syntheses.[1][2] This document provides a comprehensive overview of its structural elucidation, chemical and physical properties, and detailed experimental protocols for its synthesis and analysis.

Structural Elucidation and Identification

The structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide has been confirmed through various spectroscopic methods.

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)acetamide |

| CAS Number | 1131-01-7 |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol [3] |

| InChI Key | FPQQSNUTBWFFLB-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CCl[4] |

| Synonyms | 2-Chloro-2',6'-dimethylacetanilide, N-Chloroacetyl-2,6-dimethylaniline, Lidocaine EP Impurity H[3] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

| Property | Value | Source(s) |

| Physical State | Beige needles or crystalline powder | [5] |

| Melting Point | 150-151 °C | [3] |

| Boiling Point | 316.8 °C at 760 mmHg | [6] |

| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [5] |

| Density | 1.187 g/cm³ | [6] |

| Flash Point | 145.4 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and quality control of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.84 (s, 3H)

-

δ 6.95 (d, J=7.46 Hz, 2H)

-

δ 6.65 (t, J=7.46 Hz, 1H)

-

δ 4.26 (s, 2H)

-

δ 2.25 (s, 6H)

-

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic peaks corresponding to the functional groups present in the molecule. The spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[7]

Mass Spectrometry (MS)

Mass spectrometry data is available and can be used for the confirmation of the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This protocol describes a common laboratory-scale synthesis.

Materials:

-

2,6-dimethylaniline (B139824) (2,6-xylidine)

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate (B1210297)

-

Water

-

1,2-dichloroethylene (alternative solvent)

-

1N Sodium hydroxide (B78521) (for alternative method)

Procedure 1: Acetic Acid Method

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Cool the solution to approximately 10°C in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled solution while stirring.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Prepare a solution of sodium acetate in water and add it to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under reduced pressure.

Procedure 2: Dichloroethylene Method

-

Dissolve 2,6-xylidine in 1,2-dichloroethylene.

-

Add a 1N aqueous solution of sodium hydroxide and stir the mixture.

-

Add chloroacetyl chloride dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35°C.

-

Stir the mixture at this temperature for another 1.5 hours.

-

Separate the organic layer and concentrate it under reduced pressure.

-

Collect the precipitated product by filtration and dry under reduced pressure.[8]

Logical Flow of Synthesis:

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection is suitable for this compound.

-

Application: This method is scalable and can be used for purity analysis and in-process control during synthesis.[9]

Reactivity and Role in Pharmaceutical Synthesis

The primary chemical reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is centered around the chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution.[2] This reactivity is exploited in the synthesis of Lidocaine, where the chlorine is displaced by diethylamine.[1]

Synthesis of Lidocaine

2-Chloro-N-(2,6-dimethylphenyl)acetamide is the key intermediate in the synthesis of Lidocaine.

Reaction Scheme:

Safety and Handling

2-Chloro-N-(2,6-dimethylphenyl)acetamide is classified as harmful if swallowed and causes serious eye irritation.[10] It may also cause skin and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7) is a fundamentally important intermediate in the pharmaceutical industry, particularly for the production of Lidocaine. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in drug development and manufacturing. The data and protocols presented in this guide offer a comprehensive resource for the scientific community.

References

- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]

- 2. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 3. N-(2,6-Dimethylphenyl)chloroacetamide 99 1131-01-7 [sigmaaldrich.com]

- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

- 9. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR [m.chemicalbook.com]

(6E)-2,6-dimethylocta-2,6-diene IUPAC name and structure

An In-depth Technical Guide to (6E)-2,6-dimethylocta-2,6-diene

This technical guide provides a comprehensive overview of (6E)-2,6-dimethylocta-2,6-diene, a monoterpenoid of interest to researchers in chemistry and drug development. This document details its chemical identity, physicochemical properties, and insights into its synthesis.

Chemical Identity and Structure

(6E)-2,6-dimethylocta-2,6-diene is a member of the class of organic compounds known as monoterpenoids.[1] Its structure consists of an eight-carbon chain with two methyl groups at positions 2 and 6, and two double bonds at positions 2 and 6. The "(6E)" designation indicates the stereochemistry at the double bond at position 6 is of the trans configuration. This compound has been identified in various natural sources, including Camellia sinensis, Magnolia sieboldii, and Zingiber officinale.[1][2]

The fundamental identifiers and structural representations of (6E)-2,6-dimethylocta-2,6-diene are as follows:

-

IUPAC Name : (6E)-2,6-dimethylocta-2,6-diene[1][]

-

SMILES : C/C=C(\C)/CCC=C(C)C[1]

-

InChIKey : MZPDTOMKQCMETI-BJMVGYQFSA-N[1][]

Physicochemical Data

A summary of the key physicochemical properties of (6E)-2,6-dimethylocta-2,6-diene is presented in the table below. While some experimental data is available, many properties are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 138.25 g/mol | [1][] |

| CAS Number | 2609-23-6 | [1][5] |

| Purity | 95% (as specified by one vendor) | [] |

| Kovats Retention Index | 976 - 990 (Semi-standard non-polar) | [1] |

| Boiling Point | Not available | [4] |

| Melting Point | Not available | [4] |

| Density | Not available | [4] |

Synthesis and Experimental Protocols

A documented experimental protocol for a related compound, (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol, utilizes a microwave-assisted synthesis approach, which is noted for its efficiency and environmentally friendly nature.[6][7] A general outline of such a synthesis involves the following key steps:

-

Oxidation of a Precursor : For instance, the oxidation of linalool (B1675412) to (±) (E)-2,6-dimethyl-3-hydroxy-2,7-octadienal can be achieved using selenium dioxide and tert-Butyl hydroperoxide on a silica (B1680970) support under microwave irradiation.[6]

-

Further Functional Group Transformation : The resulting aldehyde can then be subjected to further reactions. For example, reduction with sodium borohydride (B1222165) on alumina (B75360) under microwave irradiation can yield the corresponding diol.[6]

This modern synthetic methodology highlights the use of solid supports and microwave energy to drive reactions to completion rapidly and with high yields, offering a greener alternative to traditional synthetic methods.[6][7]

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the chemical synthesis and subsequent purification of a target compound like (6E)-2,6-dimethylocta-2,6-diene.

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

Potential Applications

As a conjugated diene with symmetrical methyl substitution, (6E)-2,6-dimethylocta-2,6-diene can be utilized in studies of diene reactivity and chain-conjugation.[] It may also be employed in investigations of radical mechanisms and as a scaffold inspired by terpenes in developmental chemistry.[] The presence of this and related compounds in human breath suggests potential interest in the field of metabolomics and biomarker discovery.[8]

References

- 1. (6E)-2,6-dimethyl-2,6-octadiene | C10H18 | CID 5365898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylocta-2,6-diene | C10H18 | CID 137614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2,6-Dimethyl-2-trans-6-octadiene [webbook.nist.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Dimethylocta-2,5-diene|C10H18|Research Chemical [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanisms of 2,6-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the core reaction mechanisms involving 2,6-dimethyl-2,6-octadiene, a versatile acyclic monoterpene diene. This document details key transformations including ozonolysis, acid-catalyzed cyclization, oxidation, epoxidation, polymerization, and biotransformation. Each section includes a discussion of the reaction mechanism, detailed experimental protocols for representative substrates, and quantitative data where available. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Ozonolysis

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bonds of an alkene, replacing them with carbonyl groups. For a diene like 2,6-dimethyl-2,6-octadiene, ozonolysis can lead to the formation of smaller carbonyl compounds, which are valuable synthetic intermediates. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup with a reducing or oxidizing agent determines the final products.

A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, will yield ketones and aldehydes. In the case of 2,6-dimethyl-2,6-octadiene, this would result in the formation of acetone (B3395972) and 4-oxopentanal. An oxidative workup, using hydrogen peroxide, would oxidize any aldehyde intermediates to carboxylic acids.

Experimental Protocol: Ozonolysis of an Alkene (General Procedure)

-

Materials: Alkene (e.g., 2,6-dimethyl-2,6-octadiene), Dichloromethane (CH₂Cl₂), Methanol (MeOH), Ozone (O₃), Dimethyl sulfide (DMS), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve the alkene (1.0 equivalent) in a mixture of CH₂Cl₂ and MeOH at -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (1.5 equivalents) to the reaction mixture.

-

Allow the solution to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash chromatography or distillation.

-

Quantitative Data

| Reactant | Product(s) | Yield (%) | Analytical Method |

| 2-Methyl-2-pentenal (B83557) | Methylglyoxal, Propanal | 52 ± 10, 45 ± 18 | GC-MS, FTIR |

Note: Data for the ozonolysis of the structurally similar 2-methyl-2-pentenal is provided as a representative example due to the lack of specific quantitative data for 2,6-dimethyl-2,6-octadiene in the searched literature.

A Comprehensive Technical Review of 2,6-Dimethyl-2,6-octadiene: Synthesis, Spectroscopic Characterization, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the acyclic monoterpene 2,6-dimethyl-2,6-octadiene, a compound of interest in fragrance chemistry and with potential applications in other fields. This document details its chemical properties, isomeric forms, synthesis methodologies, and spectroscopic data. Furthermore, it explores the broader context of terpenoid biological activity, providing a foundation for future research into the pharmacological potential of 2,6-dimethyl-2,6-octadiene and its derivatives.

Chemical and Physical Properties

2,6-Dimethyl-2,6-octadiene is a volatile organic compound with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol .[1] It exists as a mixture of geometric isomers, primarily the (E)- and (Z)-isomers, due to the presence of two trisubstituted double bonds. The physical properties of these isomers, such as boiling point and density, are expected to be similar, though their chromatographic behavior may differ.

Table 1: General Properties of 2,6-Dimethyl-2,6-octadiene

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol |

| CAS Number | 2792-39-4 (for the mixture of isomers) |

| Appearance | Colorless liquid (expected) |

Synthesis of 2,6-Dimethyl-2,6-octadiene

A common and effective method for the synthesis of 2,6-dimethyl-2,6-octadiene is the Wittig reaction, a powerful tool in organic chemistry for the formation of carbon-carbon double bonds.[2][3] This approach typically involves the reaction of a phosphorus ylide with a ketone. A plausible and efficient synthetic route starts from the readily available 6-methyl-5-hepten-2-one (B42903).

Experimental Protocol: Synthesis via Wittig Reaction

This two-step synthesis first generates the necessary phosphonium (B103445) ylide, which then reacts with the ketone to yield the target diene.

Step 1: Preparation of the Triphenylphosphonium Ylide

A triphenylphosphonium salt is prepared by the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., ethyl bromide). This salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, to generate the phosphorus ylide.[2] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reactive ylide.

Step 2: Wittig Reaction with 6-Methyl-5-hepten-2-one

The freshly prepared ylide is then reacted with 6-methyl-5-hepten-2-one at low temperatures (e.g., -78 °C to room temperature). The ylide attacks the carbonyl carbon of the ketone, leading to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form an oxaphosphetane. This four-membered ring intermediate then decomposes to yield the desired 2,6-dimethyl-2,6-octadiene and triphenylphosphine oxide as a byproduct.[3]

The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers) is influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one used in this synthesis, typically favor the formation of the (Z)-isomer.[3]

Purification:

The crude product is typically purified by column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate), to separate the diene from the triphenylphosphine oxide byproduct. The final product's purity can be assessed by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy.

Spectroscopic Data

The structural elucidation of 2,6-dimethyl-2,6-octadiene relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule. The chemical shifts will vary slightly between the (E)- and (Z)-isomers.

Table 2: Predicted ¹H NMR Spectral Data for (E)-2,6-Dimethyl-2,6-octadiene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.1 | t | 1H | =CH- |

| ~5.1 | t | 1H | =CH- |

| ~2.0 | m | 4H | -CH₂-C= |

| ~1.7 | s | 6H | =C(CH₃)- |

| ~1.6 | s | 6H | =C(CH₃)- |

Table 3: Predicted ¹³C NMR Spectral Data for (E)-2,6-Dimethyl-2,6-octadiene

| Chemical Shift (ppm) | Assignment |

| ~131 | =C(CH₃)- |

| ~124 | =CH- |

| ~39 | -CH₂- |

| ~25 | -CH₂- |

| ~17 | =C(CH₃)- |

| ~15 | =C(CH₃)- |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,6-dimethyl-2,6-octadiene will show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is characteristic of an unsaturated hydrocarbon, with prominent peaks resulting from the loss of alkyl fragments.[4][5]

Table 4: Expected Mass Spectrometry Fragmentation for 2,6-Dimethyl-2,6-octadiene

| m/z | Interpretation |

| 138 | Molecular Ion (M⁺) |

| 123 | [M - CH₃]⁺ |

| 95 | [M - C₃H₇]⁺ |

| 69 | [C₅H₉]⁺ (likely base peak) |

| 41 | [C₃H₅]⁺ |

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of 2,6-dimethyl-2,6-octadiene are limited, the broader class of terpenoids is known to possess a wide range of pharmacological properties. Terpenoids can interact with various cellular targets and modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in inflammation, cell proliferation, and apoptosis.[6][7]

Potential Interaction with the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8] Some terpenoids have been shown to inhibit NF-κB activation by targeting various components of this pathway.[9]

Potential Interaction with the MAPK Signaling Pathway

The MAPK signaling cascades are crucial for transducing extracellular signals to intracellular responses, regulating processes like cell growth, differentiation, and stress responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK families include ERK, JNK, and p38. Dysregulation of these pathways is implicated in various diseases, including cancer.[10] Certain terpenoids have demonstrated the ability to modulate MAPK signaling, thereby influencing cellular fate.[7]

Conclusion

2,6-Dimethyl-2,6-octadiene is an accessible acyclic monoterpene that can be synthesized through established methods like the Wittig reaction. Its well-defined spectroscopic properties allow for straightforward characterization. While direct evidence of its biological activity is currently limited, the known pharmacological actions of the broader terpenoid class suggest that 2,6-dimethyl-2,6-octadiene and its derivatives may hold potential for further investigation in the context of drug discovery and development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to unlock its full therapeutic potential.

References

- 1. (6E)-2,6-dimethyl-2,6-octadiene | C10H18 | CID 5365898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. 2,6-Dimethyl-2-trans-6-octadiene [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]